tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate
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Overview
Description
tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate: is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethyl-2-oxooxolane under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate is used as a protecting group for amines during organic synthesis. It helps in preventing unwanted reactions at the amine site while other reactions are carried out on the molecule .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .
Medicine: In medicine, this compound is used in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and other products .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing them from participating in unwanted reactions. It achieves this by forming a stable carbamate linkage with the amine, which can be selectively removed under specific conditions to regenerate the free amine .
Comparison with Similar Compounds
- tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate
Comparison: tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of removal as a protecting group. Its unique oxolan ring structure provides additional steric hindrance, making it more effective in certain synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-8(13)15-6-11(7,4)5/h7H,6H2,1-5H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOQDRCUISPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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